3-(3,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
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Overview
Description
Fmoc-3,4-dichloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,4-dichloro-L-phenylalanine typically involves the protection of the amino group of 3,4-dichloro-L-phenylalanine with the Fmoc group. This can be achieved through the reaction of 3,4-dichloro-L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production methods for Fmoc-3,4-dichloro-L-phenylalanine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3,4-dichloro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for the removal of the Fmoc group.
Major Products Formed
Scientific Research Applications
Chemistry
Fmoc-3,4-dichloro-L-phenylalanine is widely used in peptide synthesis as a building block for the preparation of peptides and peptidomimetics
Biology
In biological research, Fmoc-3,4-dichloro-L-phenylalanine is used to study protein-protein interactions and enzyme kinetics. The presence of chlorine atoms can influence the binding affinity and specificity of peptides to their targets .
Medicine
Peptides containing this compound can be used as lead compounds for the development of new therapeutics .
Industry
In the industrial sector, Fmoc-3,4-dichloro-L-phenylalanine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for the development of novel materials with specific functionalities .
Mechanism of Action
The mechanism of action of Fmoc-3,4-dichloro-L-phenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide coupling reactions, preventing unwanted side reactions . The chlorine atoms on the phenyl ring can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the overall structure and function of the peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-chloro-L-phenylalanine: Similar to Fmoc-3,4-dichloro-L-phenylalanine but with only one chlorine atom at the 3 position.
Fmoc-3,4-dimethoxy-L-phenylalanine: Contains methoxy groups instead of chlorine atoms at the 3 and 4 positions.
Fmoc-4-fluorophenylalanine: Contains a fluorine atom at the 4 position instead of chlorine atoms.
Uniqueness
Fmoc-3,4-dichloro-L-phenylalanine is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly alter the chemical and biological properties of the peptides it is incorporated into. This makes it a valuable tool for studying the effects of halogenation on peptide structure and function .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVHCYWPXIGFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376595-03-8 |
Source
|
Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376595-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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